CCR5 Antagonist Activity: 5-Fluoro Substitution Confers Weak but Unique Bioactivity
The 5-fluoro substituted compound demonstrates weak antagonist activity at the CCR5 chemokine receptor, with an IC₅₀ of 10.1 μM in a human MOLT4 cell-based calcium mobilization assay [1]. In contrast, its direct des-fluoro analog, 2-(4-methylpiperazin-1-yl)benzoic acid (CAS 159589-70-5), is not reported to have any CCR5 activity in the same assay or in any publicly available bioactivity database [2]. This differential activity, albeit modest, is a functional consequence of the fluorine substituent and provides a unique, albeit niche, property for this specific compound within the broader analog series.
| Evidence Dimension | CCR5 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 10.1 μM (1.01E+4 nM) |
| Comparator Or Baseline | 2-(4-methylpiperazin-1-yl)benzoic acid (CAS 159589-70-5) |
| Quantified Difference | Target compound: 10.1 μM; Comparator: No detectable/ reported activity |
| Conditions | Antagonist activity at human CCR5 receptor expressed in MOLT4 cells, assessed by inhibition of CCl5-induced calcium mobilization after 1 hr by Fluor-4 |
Why This Matters
For a scientist procuring a CCR5 antagonist probe, the presence of any measurable activity distinguishes this compound from its non-fluorinated analog, providing a unique, if weak, functional handle for further optimization.
- [1] BindingDB. (2013). BDBM50387956 (CHEMBL2057812). CCR5 Antagonist Activity. View Source
- [2] PubChem. (2025). 2-(4-Methyl-1-piperazinyl)benzoic Acid. CID 2736873. Bioactivity Summary. View Source
